molecular formula C19H21FN2O B6994713 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one

4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one

Cat. No.: B6994713
M. Wt: 312.4 g/mol
InChI Key: DRTGJMWUPMRJCV-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 3-pyridin-2-ylamines and haloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the Butanone Backbone: The butanone backbone can be constructed through aldol condensation reactions involving methyl ketones and aldehydes, followed by reduction and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butanoic acid.

    Reduction: Formation of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butanol.

    Substitution: Formation of derivatives with substituted groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of azetidine-containing molecules and their interactions with various reagents.

Biology

In biological research, 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one is investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one
  • 4-(3-Bromophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one
  • 4-(3-Methylphenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one

Uniqueness

The uniqueness of 4-(3-Fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one lies in the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its chlorinated or brominated analogs, the fluorinated compound may exhibit different binding affinities and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(3-fluorophenyl)-3-methyl-1-(3-pyridin-2-ylazetidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14(9-15-5-4-6-17(20)11-15)10-19(23)22-12-16(13-22)18-7-2-3-8-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTGJMWUPMRJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CC(=O)N2CC(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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